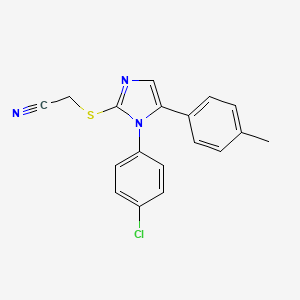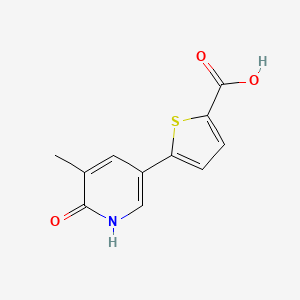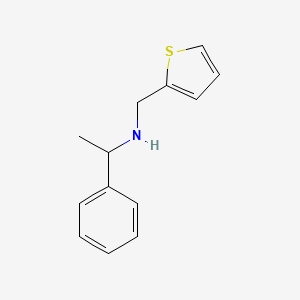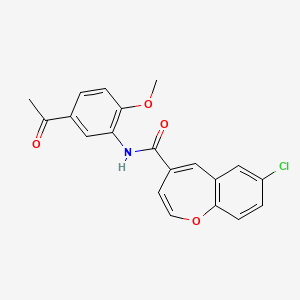![molecular formula C20H25N5O3 B2884839 N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-70-2](/img/structure/B2884839.png)
N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of cyclohexane and quinazoline, which are both well-known structures in organic chemistry. Cyclohexane is a cyclic hydrocarbon, and quinazoline is a heterocyclic compound containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclohexane and quinazoline rings, followed by various functional group interconversions to introduce the other elements of the structure. Unfortunately, without specific references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The cyclohexane ring would likely adopt a chair conformation, while the quinazoline ring system would be planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in condensation reactions, while the methyl and propyl groups could undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could impact its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Fluorescent Temperature Probes in Biological Research
Fluorescent temperature probes play a crucial role in monitoring temperature within cells and suborganelles. Specifically, they are valuable for studying temperature-related physiological activities, including mitochondrial function. The complexity of cells and suborganelles demands high-resolution and sensitive probes. Researchers have developed several strategies for intracellular/subcellular temperature detection, such as intramolecular rotation, polarity sensitivity, Förster resonance energy transfer, and structural changes. These strategies enhance our understanding of temperature homeostasis mechanisms .
Antimicrobial and Antibacterial Properties
Imidazole-containing compounds, including derivatives of 1,3-diazole (such as F3382-7147), exhibit diverse biological activities. Notably, they demonstrate antimicrobial and antibacterial effects. These compounds have been investigated for their potential in combating bacterial infections. While specific studies on F3382-7147 are limited, its imidazole core suggests potential in this area .
Antioxidant Activity
Imidazole derivatives often possess antioxidant properties. Although direct studies on F3382-7147 are scarce, its structural features indicate that it may contribute to antioxidant defense mechanisms. Further research is needed to explore its specific antioxidant effects .
Anti-Inflammatory Potential
Imidazole-based compounds have been investigated for their anti-inflammatory properties. While F3382-7147’s anti-inflammatory effects remain unexplored, its imidazole moiety suggests potential in modulating inflammatory responses. Researchers could investigate its impact on inflammation-related pathways .
Antitumor and Anticancer Activities
Certain imidazole derivatives exhibit antitumor and anticancer effects. Although direct evidence for F3382-7147 is lacking, its structural similarity to other bioactive imidazole compounds warrants investigation. Researchers could explore its potential as an antitumor agent .
Ulcerogenic Activity
Imidazole-containing compounds have been studied for their ulcerogenic effects. While specific data on F3382-7147 are not readily available, its imidazole ring suggests possible interactions with ulcer-related pathways. Further research is needed to validate this hypothesis .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-3-11-24-18(27)15-10-9-13(17(26)21-14-7-5-4-6-8-14)12-16(15)25-19(24)22-23(2)20(25)28/h9-10,12,14H,3-8,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBKOGOFXOQZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(4-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2884757.png)
![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2884758.png)
amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)
![(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B2884764.png)

![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2884770.png)
![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)
![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)

